molecular formula C12H5BrCl2N2O2 B6136306 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No. B6136306
M. Wt: 359.99 g/mol
InChI Key: KIHURILVIFYYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known for its ability to inhibit certain enzymes and receptors, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves the inhibition of specific enzymes and receptors. For example, its inhibition of COX-2 and LOX reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. Its inhibition of PPARγ leads to changes in lipid metabolism and glucose uptake. These mechanisms of action have been studied in vitro and in vivo, and have shown promising results in animal models of disease.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole in lab experiments include its high potency and specificity for certain enzymes and receptors. It has also been shown to have low toxicity in animal studies. However, its solubility and stability can be a limitation in certain experiments. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in humans.

Future Directions

There are several future directions for the research and development of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. One direction is the development of new drugs for the treatment of inflammatory diseases, cancer, and metabolic disorders. Another direction is the optimization of the synthesis method to improve yields and reduce costs. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs. Finally, the development of novel derivatives and analogs of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole may lead to the discovery of even more potent and specific drugs.

Synthesis Methods

The synthesis of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorophenyl hydrazine with furfuryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with carbon disulfide and sodium hydroxide to form the oxadiazole ring. This synthesis method has been optimized to produce high yields of the desired product.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has been studied extensively for its potential therapeutic properties. It has been shown to have inhibitory effects on various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and peroxisome proliferator-activated receptor gamma (PPARγ). These enzymes and receptors are involved in various physiological processes, including inflammation, cell proliferation, and lipid metabolism. Therefore, 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has the potential to be developed into drugs for the treatment of inflammatory diseases, cancer, and metabolic disorders.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2N2O2/c13-10-4-3-9(18-10)11-16-12(19-17-11)7-2-1-6(14)5-8(7)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHURILVIFYYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

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